(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, a propionyl group, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the initial chlorination of a phenyl ring, followed by the introduction of a propionyl group through Friedel-Crafts acylation. The final step involves the formation of the carbamic acid tert-butyl ester moiety, which can be achieved through the reaction of the intermediate compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-propionyl-phenyl)-carbamic acid methyl ester
- (5-Chloro-2-propionyl-phenyl)-carbamic acid ethyl ester
- (5-Chloro-2-propionyl-phenyl)-carbamic acid isopropyl ester
Uniqueness
(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of stability, solubility, and interaction with molecular targets.
Properties
Molecular Formula |
C14H18ClNO3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-propanoylphenyl)carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-5-12(17)10-7-6-9(15)8-11(10)16-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18) |
InChI Key |
ZLLCWUCEFQWZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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